molecular formula C14H13BrO B7873057 (2-Bromophenyl)(m-tolyl)methanol

(2-Bromophenyl)(m-tolyl)methanol

Cat. No.: B7873057
M. Wt: 277.16 g/mol
InChI Key: IJTNZYNYUPQFBO-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(m-tolyl)methanol is a brominated aromatic alcohol featuring a 2-bromophenyl group and a meta-methylphenyl (m-tolyl) group attached to a central methanol moiety. Brominated aromatic alcohols are widely used in organic synthesis, pharmaceuticals, and materials science due to their reactivity, fluorescence, and biological activity .

Properties

IUPAC Name

(2-bromophenyl)-(3-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15/h2-9,14,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTNZYNYUPQFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(m-tolyl)methanol typically involves the reaction of 2-bromobenzaldehyde with m-tolylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds via a nucleophilic addition mechanism, where the Grignard reagent attacks the carbonyl carbon of the aldehyde, forming an intermediate alkoxide. This intermediate is then protonated to yield the desired alcohol product.

Reaction Conditions:

    Reagents: 2-bromobenzaldehyde, m-tolylmagnesium bromide

    Solvent: Anhydrous ether

    Temperature: Room temperature

    Workup: Acidic workup to protonate the intermediate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(m-tolyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Jones reagent can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of (2-Bromophenyl)(m-tolyl)ketone.

    Reduction: Formation of (2-Phenyl)(m-tolyl)methanol.

    Substitution: Formation of (2-Azidophenyl)(m-tolyl)methanol or (2-Thiocyanatophenyl)(m-tolyl)methanol.

Scientific Research Applications

Chemistry

In organic synthesis, (2-Bromophenyl)(m-tolyl)methanol serves as a versatile intermediate for the preparation of various complex molecules. It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Biology and Medicine

This compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features allow it to interact with biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used as a building block for the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(m-tolyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and tolyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Functional Analogues

1-(2-Bromophenyl)ethanol
  • Structure : A secondary alcohol with a 2-bromophenyl group and an ethyl chain.
  • Key Differences: The absence of the m-tolyl group reduces steric bulk compared to (2-bromophenyl)(m-tolyl)methanol.
  • Reactivity: highlights that steric hindrance from bromophenyl groups can impede reactions, such as in diphenylhydrazine cyclization. This suggests that this compound may exhibit similar steric challenges in synthesis .
Dimethyl 7-Bromoindole-2,3-dicarboxylate (3g)
  • Structure : A brominated indole derivative synthesized from 1-(2-bromophenyl)hydrazine.
  • Comparison: Unlike this compound, 3g is a heterocyclic compound with ester functionalities. Its synthesis (45–62% yield) demonstrates the utility of bromophenyl precursors in constructing complex heterocycles .
Pyrimidine Derivatives (e.g., Compound 2b)
  • Structure : 4-(4-Fluoro-3-methylphenyl)-6-(2-bromophenyl)-1,6-dihydropyrimidin-2-ol.
  • Biological Activity: Compound 2b exhibited analgesic activity comparable to diclofenac sodium, attributed to the 2-bromophenyl group enhancing lipophilicity and target binding . This suggests that this compound could also serve as a pharmacophore in drug design.

Photophysical Properties

Fluorescent bromophenyl-containing compounds, such as pyrido[2,1-a]pyrrolo[3,2-c]isoquinoline derivatives (76a–c), exhibit strong fluorescence with quantum yields up to 81% in methanol ().

Table 1: Photophysical Data of Brominated Fluorescent Compounds

Compound Solvent Emission Max (nm) Quantum Yield (%)
76c Methanol Not specified 81
76c Toluene Not specified Moderate
Analogs* Methanol ~450–550 (predicted) 50–80 (predicted)

*Predicted for this compound based on .

Biological Activity

The compound (2-Bromophenyl)(m-tolyl)methanol has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound features a bromine atom and a tolyl group attached to a methanol moiety. Its synthesis can be achieved through several methods, including:

  • Bromination of m-tolylmethanol : Utilizing bromine in the presence of a catalyst such as iron(III) bromide.
  • Grignard Reaction : Reacting m-tolylmagnesium bromide with formaldehyde followed by hydrolysis.

These synthetic routes are essential for producing the compound in sufficient quantities for biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It exhibits significant antiproliferative activity against various cancer cell lines, particularly hepatocellular carcinoma (SMMC-7721).

IC50 Values

  • SMMC-7721 Cell Growth Inhibition : IC50 = 88 nM
  • Normal Hepatocyte Cells : IC50 = 10,000 nM (indicating low toxicity)

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (nM)Remarks
SMMC-772188Significant growth inhibition
Normal Hepatocyte Cells10,000No significant toxicity

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties , showing effectiveness against various bacterial strains. Its structure allows it to interact with bacterial cell membranes, leading to cell lysis and death.

  • Cell Membrane Disruption : The lipophilic nature enables integration into bacterial membranes.
  • Inhibition of Enzymatic Activity : Potential inhibition of key enzymes involved in bacterial metabolism.

Antioxidant Activity

This compound has been evaluated for its antioxidant properties . Studies indicate that it effectively scavenges free radicals, which is crucial in preventing oxidative stress-related diseases. The presence of the bromophenyl group enhances its electron donation capabilities.

Case Studies and Research Findings

  • Anticancer Study :
    • A study reported that this compound significantly inhibited the proliferation of SMMC-7721 cells while exhibiting minimal toxicity towards normal human cells. This suggests a favorable therapeutic index for potential cancer treatments.
  • Antimicrobial Research :
    • In vitro studies confirmed the compound's effectiveness against several bacterial strains, with MIC values indicating strong antibacterial activity.
  • Antioxidant Evaluation :
    • Research demonstrated that the compound effectively scavenged free radicals in various assays, highlighting its potential role in antioxidant therapies.

Comparison with Similar Compounds

Comparative analysis with similar compounds reveals differences in biological activity based on structural variations:

CompoundBiological Activity
(2-Bromophenyl)(phenyl)methanolModerate anticancer activity
(3-Chlorophenyl)(m-tolyl)methanolLower antimicrobial efficacy
(3-Iodophenyl)(m-tolyl)methanolEnhanced cytotoxicity but higher toxicity

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